molecular formula C13H20N4O2 B15112599 1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one

1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one

Katalognummer: B15112599
Molekulargewicht: 264.32 g/mol
InChI-Schlüssel: ZKVQJZGEUWATPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and potential applications. This compound features a piperidine ring substituted with a methoxypyrimidinyl group and a propanone moiety, making it a versatile molecule for various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one typically involves the reaction of 6-methoxypyrimidine-4-amine with 1-bromo-4-chloropiperidine under basic conditions to form the intermediate 4-[(6-methoxypyrimidin-4-yl)amino]piperidine. This intermediate is then reacted with propanone under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and substituted pyrimidines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyrimidinyl group can bind to active sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-{4-[(6-Methoxypyrimidin-4-yl)amino]piperidin-1-yl}propan-1-one is unique due to its combination of a methoxypyrimidinyl group and a piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C13H20N4O2

Molekulargewicht

264.32 g/mol

IUPAC-Name

1-[4-[(6-methoxypyrimidin-4-yl)amino]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C13H20N4O2/c1-3-13(18)17-6-4-10(5-7-17)16-11-8-12(19-2)15-9-14-11/h8-10H,3-7H2,1-2H3,(H,14,15,16)

InChI-Schlüssel

ZKVQJZGEUWATPJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(=O)N1CCC(CC1)NC2=CC(=NC=N2)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.